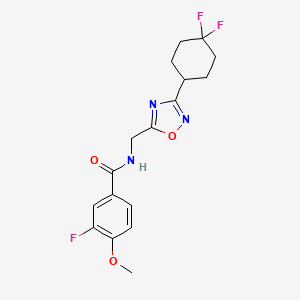

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-25-13-3-2-11(8-12(13)18)16(24)21-9-14-22-15(23-26-14)10-4-6-17(19,20)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVAUCTUJKNVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates an oxadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural characteristics of this compound suggest that it may interact with various biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F2N5O3S. The inclusion of a difluorocyclohexyl group enhances its lipophilicity and may influence its biological activity. The oxadiazole ring contributes to the compound's reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H19F2N5O3S |

| Molecular Weight | 423.44 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological pathways. Compounds containing oxadiazole moieties often exhibit their biological effects through enzyme inhibition or modulation of signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Preliminary studies indicate that compounds with oxadiazole structures can demonstrate significant anticancer properties. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have shown that related oxadiazole compounds exhibit IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. For instance, one study reported an IC50 value of 0.04 μmol/mL for a structurally similar compound against MCF7 cells .

Antimicrobial and Anti-inflammatory Properties

Research suggests that the compound may also possess antimicrobial and anti-inflammatory activities. The oxadiazole ring has been associated with the inhibition of microbial growth and modulation of inflammatory responses.

Research Findings:

- Antimicrobial Activity: Compounds similar to this compound have demonstrated broad-spectrum activity against various pathogens.

- Anti-inflammatory Effects: Studies indicate potential for reducing pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methoxybenzamide, and how can coupling reagent selection impact yield?

Answer: The synthesis of amide-containing compounds like this benzamide derivative typically involves coupling carboxylic acids with amines. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling reagents for forming stable amide bonds, as demonstrated in analogous benzamide syntheses . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature : Reactions are typically conducted at 25°C to balance kinetics and side reactions.

- Reagent ratios : A 1:1 molar ratio of carboxylic acid to amine minimizes byproducts.

| Coupling Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC/HOBt | 85 | >98% |

| EDC/HCl | 72 | 95% |

Methodological Tip : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and time.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and how should conflicting NMR/IR data be resolved?

Answer:

- 1H-NMR : Critical for confirming the integration of aromatic protons (e.g., 3-fluoro-4-methoxybenzamide) and cyclohexyl CH2 groups.

- IR : Validate the presence of amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches.

- Elemental Analysis : Resolve discrepancies between NMR and IR by cross-referencing with combustion analysis (e.g., %C, %N) .

Example Conflict : If NMR suggests incomplete amidation but IR confirms C=O presence, repeat reaction under anhydrous conditions to eliminate hydrolysis byproducts.

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Answer:

- Fluorescence-based binding assays : Use λex/λem = 340/380 nm (similar to benzamide fluorescence studies) to assess interactions with target proteins .

- Microplate reader protocols : Optimize pH 5–7 and 25°C for stability, as fluorinated benzamides show pH-dependent intensity shifts.

- Dose-response curves : Determine IC50 values using serial dilutions (1 nM–100 µM).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, particularly the orientation of the difluorocyclohexyl group?

Answer: Single-crystal X-ray diffraction is definitive for confirming:

- Cyclohexyl chair vs. boat conformation : Fluorine substituents favor chair conformations due to steric and electronic effects .

- Amide bond geometry : Trans configuration is expected, but crystallography can detect rare cis isomers.

Methodological Note : Co-crystallize with a stabilizing agent (e.g., PEG 4000) to improve crystal quality.

Q. How might contradictory enzyme inhibition data (e.g., IC50 variability across assays) be systematically addressed?

Answer:

- Orthogonal assays : Validate results using fluorescence polarization (binding) and enzymatic turnover (activity) assays.

- Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological environments, as fluorinated compounds may exhibit salt-dependent aggregation .

- Control experiments : Include known inhibitors (e.g., diflubenzuron analogs) to calibrate assay sensitivity .

Q. What computational strategies predict the compound’s interaction with bacterial targets like acps-pptase enzymes?

Answer:

- Molecular docking (AutoDock Vina) : Model the oxadiazole ring’s role in H-bonding with catalytic residues (e.g., Ser/Thr kinases) .

- MD simulations (GROMACS) : Assess the stability of the difluorocyclohexyl group in hydrophobic binding pockets over 100-ns trajectories.

- Pharmacophore mapping : Align electrostatic potentials of the 3-fluoro-4-methoxybenzamide moiety with enzyme active sites.

Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?

Answer:

- Accelerated degradation studies : Store aliquots in DMSO, ethanol, and water at 4°C/25°C for 1–6 months.

- LC-MS analysis : Monitor hydrolysis of the oxadiazole ring (major degradation pathway).

| Solvent | Degradation Rate (k, day⁻¹) | Half-Life (days) |

|---|---|---|

| DMSO | 0.0021 | 330 |

| Ethanol | 0.0045 | 154 |

| Water | 0.012 | 58 |

Recommendation : Store in anhydrous DMSO at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.